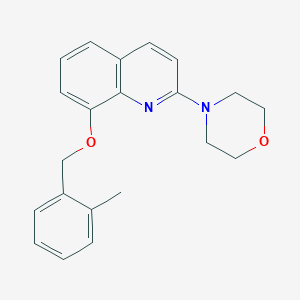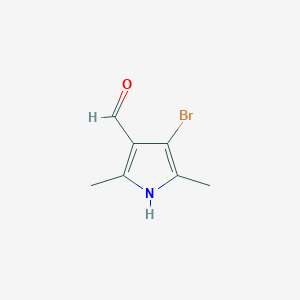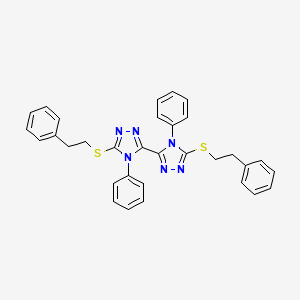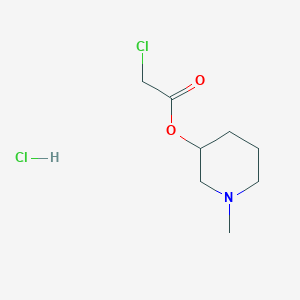![molecular formula C12H13N3O2 B2833552 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid CAS No. 1496324-50-5](/img/structure/B2833552.png)
3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is a chemical compound that features a benzene ring substituted with a carboxylic acid group and an amino group attached to a 1-methyl-1H-imidazol-5-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid typically involves the following steps:
Imidazole Derivative Synthesis: The starting material, 1-methyl-1H-imidazole, is synthesized through the reaction of glyoxal with ammonia and formaldehyde.
Benzene Derivative Preparation: The benzene ring is functionalized with a carboxylic acid group through nitration followed by reduction and oxidation reactions.
Amination Reaction: The imidazole derivative is then reacted with the benzene derivative in the presence of a suitable amine coupling reagent to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The imidazole ring can be reduced to form different imidazole derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Reduced Imidazole Derivatives: Formed through the reduction of the imidazole ring.
Substituted Benzene Derivatives: Resulting from substitution reactions involving the amino group.
Scientific Research Applications
3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Imidazole Derivatives: Other compounds containing the imidazole ring, such as 1-methyl-1H-imidazole and 4-methyl-1H-imidazole.
Amino Benzoic Acids: Compounds like 3-aminobenzoic acid and 4-aminobenzoic acid.
Uniqueness: 3-{[(1-methyl-1H-imidazol-5-yl)methyl]amino}benzoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and potential applications. Its ability to interact with multiple molecular targets makes it a valuable compound in scientific research.
Properties
IUPAC Name |
3-[(3-methylimidazol-4-yl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-13-6-11(15)7-14-10-4-2-3-9(5-10)12(16)17/h2-6,8,14H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFXCXGALPDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CNC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2833472.png)
![5-{[(3-fluoro-4-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2833473.png)
![3'-chloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2833475.png)
![2-[(3-Methoxyphenyl)amino]-N-(1-phenylethyl)pyridine-4-carboxamide](/img/structure/B2833476.png)
![3-[(3-Bromo-4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2833478.png)

![N-(4-TERT-BUTYLPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2833483.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2833485.png)
![(5R,7R)-5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2833488.png)

